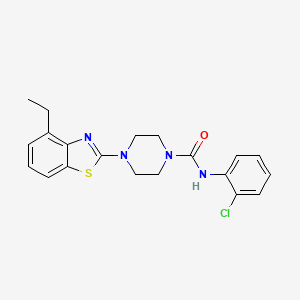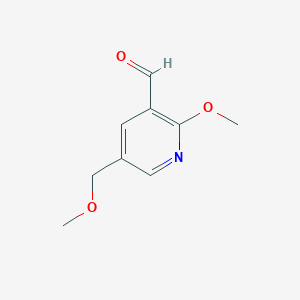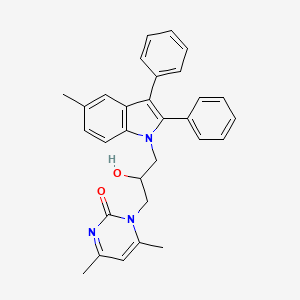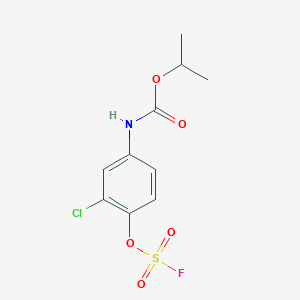
N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide”, commonly known as CTI-101, is a new chemical entity. It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .
Synthesis Analysis
The synthesis of similar compounds often involves chloroacetylation of amino benzothiazoles, followed by reaction with substituted piperazines in the presence of a base . The residue is then recrystallized from petroleum ether and ethyl acetate or subjected to silica gel column chromatography using ethyl acetate and petroleum ether as solvents .Molecular Structure Analysis
The molecular formula of CTI-101 is C20H21ClN4OS, and its molecular weight is 400.93. The crystal structure of similar compounds has been determined to be monoclinic, with a P 2 1 /n (no. 14) space group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include chloroacetylation and reaction with substituted piperazines . The structure configuration of newly synthesizedWissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Structure Analysis
- A study focused on synthesizing novel pyrazole carboxamide derivatives, including compounds with piperazine moieties, and their structure was analyzed using X-ray crystallography. This research highlights the synthetic process and structural characterization relevant to similar compounds like N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide (Lv, Ding, & Zhao, 2013).
2. Antimicrobial Properties
- Research on piperazine derivatives, including the synthesis of new compounds and their antimicrobial evaluation, found that certain derivatives exhibit promising growth inhibition against bacterial strains. This finding is significant for understanding the potential antimicrobial applications of similar compounds (Patil et al., 2021).
3. Biological Activity and Antitubercular Potential
- Another study synthesized various derivatives with a focus on biological activity, including antimicrobial properties. Specifically, the research evaluated compounds for their effectiveness against tuberculosis, demonstrating the relevance of similar compounds in treating infectious diseases (Reddy et al., 2014).
4. Antimicrobial Activity of Pyridine Derivatives
- A study on the synthesis and antimicrobial activity of pyridine derivatives, including piperazine compounds, demonstrated moderate activity against bacteria and fungi, highlighting the potential use of similar compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
5. Antitubercular Chemotypes
- Research identifying the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes underscores the relevance of similar compounds in developing treatments for tuberculosis. This study is crucial for understanding the therapeutic potential of these compounds (Pancholia et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-2-14-6-5-9-17-18(14)23-20(27-17)25-12-10-24(11-13-25)19(26)22-16-8-4-3-7-15(16)21/h3-9H,2,10-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWCWEAVVCNVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2424643.png)

![3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2424648.png)
![N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2424652.png)
![(1R,5S)-bicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2424653.png)


![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2424656.png)
![4-(N,N-diethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424659.png)

![5-(Furan-2-yl(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424662.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2424664.png)
![4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2424665.png)
